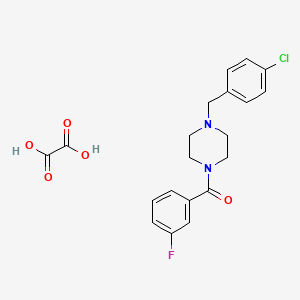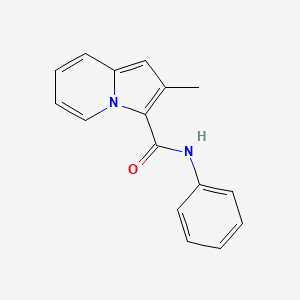
1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a tool compound in various studies related to neuroscience and pharmacology. The compound is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other cognitive functions.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate involves its interaction with the serotonin receptor. The compound acts as an agonist of the receptor, which means that it activates the receptor and triggers a series of signaling pathways. The activation of the serotonin receptor is known to regulate various cognitive functions, including mood, anxiety, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate are primarily related to its interaction with the serotonin receptor. The compound is known to modulate the activity of the receptor, which can lead to changes in mood, anxiety, and other cognitive functions. Additionally, it has been shown to affect the levels of various neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the major advantages of using 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate in lab experiments is its high potency and selectivity towards the serotonin receptor. This allows researchers to study the effects of the compound on specific pathways and functions related to the receptor. However, one of the limitations of using the compound is its potential toxicity and adverse effects on the nervous system. Therefore, caution should be taken while handling and using the compound in lab experiments.
将来の方向性
There are several future directions for research related to 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate. Some of the possible areas of investigation include:
1. Studying the effects of the compound on other neurotransmitter systems such as the GABA and glutamate receptors.
2. Investigating the potential therapeutic applications of the compound in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
3. Developing new analogs of the compound with improved potency and selectivity towards the serotonin receptor.
4. Studying the long-term effects of the compound on the nervous system and its potential for neurotoxicity.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a tool compound in various studies related to neuroscience and pharmacology. The compound is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other cognitive functions. The synthesis method has been optimized to ensure high yields and purity of the final product. The compound has several advantages and limitations for lab experiments, and there are several future directions for research related to the compound.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with oxalic acid to form the oxalate salt of the compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate has been extensively used as a research tool in various studies related to neuroscience and pharmacology. The compound is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other cognitive functions. It has been used to study the mechanism of action of various drugs that target the serotonin receptor, including antidepressants and anxiolytics. Additionally, it has been used to investigate the role of the serotonin receptor in various neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTTWIWCHFXOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)


![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)


![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)
![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)